molecular formula C6H5BrClNO2S B3282354 2-Bromo-5-chloro-benzenesulfonamide CAS No. 749252-96-8

2-Bromo-5-chloro-benzenesulfonamide

Cat. No. B3282354
CAS RN: 749252-96-8
M. Wt: 270.53
InChI Key: ANVDRKYPSYWAOT-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-benzenesulfonamide” is a chemical compound with the molecular formula C6H5BrClNO2S . It is a derivative of benzenesulfonamide, a class of compounds known for their wide range of applications in the field of medicine .

Scientific Research Applications

Antimicrobial Activity

A series of novel compounds related to 2-Bromo-5-chloro-benzenesulfonamide, specifically 5‑bromo‑2-chloropyrimidin-4-amine derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to exhibit significant antibacterial and antifungal activities against pathogenic strains, highlighting their potential as antimicrobial agents (Ranganatha et al., 2018).

Photodynamic Therapy for Cancer

Research on the derivatives of 2-Bromo-5-chloro-benzenesulfonamide has led to the development of new zinc phthalocyanine compounds with high singlet oxygen quantum yields. These compounds are substituted with benzenesulfonamide derivative groups containing Schiff base and have shown remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. The properties of these phthalocyanines, including their good fluorescence properties and appropriate photodegradation quantum yields, are very important for their efficacy in Type II mechanisms of photodynamic therapy (Pişkin et al., 2020).

Enzyme Inhibition

The synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides have been studied for their inhibitory effects against human carbonic anhydrase isoenzymes. These derivatives showed potent inhibition, suggesting their potential application in treating conditions where enzyme inhibition is beneficial. The study demonstrates the versatility of benzenesulfonamide derivatives in enzyme inhibition, providing a foundation for further exploration into therapeutic applications (Gul et al., 2016).

Future Directions

Sulfonamides, including “2-Bromo-5-chloro-benzenesulfonamide”, have a wide range of applications in novel drugs . Their potential for treating a diverse range of disease states and their role in the synthesis of novel antineoplastic and anti-hepatitis C drugs suggest promising future directions .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-5-chloro-benzenesulfonamide, a sulfonamide-based compound, are carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for cell growth and replication .

Mode of Action

2-Bromo-5-chloro-benzenesulfonamide interacts with its targets by inhibiting their activity. The compound exhibits anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . By inhibiting these enzymes, the compound interferes with the physiological processes they regulate, leading to various therapeutic effects .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, affecting the body’s pH balance . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, affecting cell growth and replication .

Pharmacokinetics

As a sulfonamide-based compound, it is expected to have good bioavailability and to be metabolized and excreted by the body .

Result of Action

The molecular and cellular effects of 2-Bromo-5-chloro-benzenesulfonamide’s action are primarily due to the inhibition of its target enzymes. This can lead to a variety of therapeutic effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma treatment . Additionally, the compound has been shown to have antimicrobial properties .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-chloro-benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other drugs or food, can affect the compound’s absorption and metabolism .

properties

IUPAC Name

2-bromo-5-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVDRKYPSYWAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735213
Record name 2-Bromo-5-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-benzenesulfonamide

CAS RN

749252-96-8
Record name 2-Bromo-5-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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